(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-16-8-3-2-6(4-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRJJGJJVMGLRQ-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The Knoevenagel condensation is a nucleophilic addition-elimination reaction that forms carbon-carbon bonds between aldehydes and active methylene compounds. For the target compound, 3-hydroxy-4-methoxybenzaldehyde reacts with 2,4-thiazolidinedione in the presence of piperidine and acetic acid. Piperidine deprotonates the active methylene group of TZD, generating an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent elimination of water yields the thermodynamically stable (E)-isomer.
Experimental Procedure
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Reagents :
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2,4-Thiazolidinedione (3.51 g, 0.03 mol)
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3-Hydroxy-4-methoxybenzaldehyde (4.56 g, 0.03 mol)
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Piperidine (0.26 g, 0.003 mol)
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Acetic acid (0.18 g, 0.003 mol)
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Toluene (60 mL)
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-
Procedure :
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Combine reagents in toluene and reflux at 110–120°C for 5–8 hours using a Dean-Stark apparatus to remove water.
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Cool the reaction mixture to room temperature, inducing crystallization.
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Filter the precipitate and wash sequentially with cold water and ethanol.
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Optimization of Reaction Conditions
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Catalyst : Piperidine outperforms other bases (e.g., sodium acetate) by enhancing enolate formation.
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Solvent : Toluene facilitates azeotropic water removal, driving the reaction to completion.
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Temperature : Reflux at 110–120°C ensures rapid kinetics without side reactions.
Alternative Synthetic Approaches
N-Alkylation with Thiosemicarbazides
Reaction of 4-chlorobenzylidene-TZD with thiosemicarbazide in DMF/K₂CO₃ introduces hydrazine-carbothioamide substituents. Though yielding hybrid structures (e.g., compound C2), this approach deviates from the target’s synthesis.
Characterization of the Compound
Spectroscopic Analysis
Chromatographic Purity
Comparative Analysis of Preparation Methods
| Method | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Knoevenagel | Piperidine, acetic acid | Toluene | 110–120 | 97.3 | |
| N-Alkylation | K₂CO₃, DMF | DMF | Reflux | 61 | |
| Hydrogenation | Pd/C, H₂ | Dioxane | 60 psi | N/A |
The Knoevenagel method excels in yield and simplicity, making it the industrial standard. N-Alkylation routes, though lower-yielding, enable functional diversification .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione effectively scavenge free radicals, which can mitigate oxidative stress-related diseases. The compound's hydroxyl and methoxy groups contribute to its electron-donating ability, enhancing its antioxidant capacity .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. In a study focusing on thiazolidine derivatives, it was found that such compounds possess inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
Evidence suggests that (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Synthesis of Novel Materials
The compound has been utilized in the synthesis of novel materials with unique optical and electronic properties. Its structure allows for the formation of coordination complexes with metals, which can be used in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Drug Delivery Systems
Due to its biocompatibility and ability to form stable complexes with drugs, (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is being explored as a carrier in drug delivery systems. Studies have shown that it can enhance the solubility and bioavailability of poorly soluble drugs .
Environmental Remediation
The compound's ability to chelate heavy metals makes it a potential candidate for environmental remediation applications. Research has indicated that thiazolidine derivatives can effectively bind to toxic metals in contaminated water sources, facilitating their removal .
Biodegradable Polymers
Incorporating (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione into polymer matrices enhances biodegradability while maintaining mechanical strength. This application is particularly relevant in developing sustainable materials for packaging and other industrial uses .
Case Studies
Mechanism of Action
The mechanism of action of (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in its anti-inflammatory role, the compound may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase or lipoxygenase. In its anti-cancer role, it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt or MAPK pathways.
Comparison with Similar Compounds
Antidiabetic Potential
- The target compound’s 3-hydroxy-4-methoxy group aligns with active antidiabetic TZDs like pioglitazone, where arylidene substituents modulate PPARγ activation .
- Compound 9 (naphthyl/coumarinyl substituents) showed superior activity in alloxan-induced diabetic models due to enhanced π-π stacking with receptors .
Anticancer and Antifungal Effects
Anti-HIV Activity
- CID 3087795 (2-thienyl substituent) showed strong HIV-1 reverse transcriptase inhibition (ΔG: -8.69 kcal/mol) via hydrophobic interactions with Val106 and hydrogen bonding with Asp185 .
Physicochemical Properties
- The target compound’s hydroxy and methoxy groups likely improve aqueous solubility compared to chlorinated analogs like L-173.
- Cyclodextrin complexation (as tested for L-173) could further enhance bioavailability .
Molecular Interactions and Docking Studies
Biological Activity
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, commonly referred to as a thiazolidinedione derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant studies highlighting its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can be described as follows:
- IUPAC Name : (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Molecular Formula : C11H11NO4S
- Molecular Weight : 253.27 g/mol
Structural Features
The compound features a thiazolidine ring, which is known for its role in various biological activities. The presence of the methoxy and hydroxy groups on the phenyl ring contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Thiazolidinediones have been reported to exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazolidine compounds can inhibit the growth of various bacteria and fungi. For instance, a related study indicated that certain thiazolopyridine derivatives exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Properties
Research has demonstrated that thiazolidinediones can induce apoptosis in cancer cells. For example, compounds similar to (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione have shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
Thiazolidinediones are also recognized for their anti-inflammatory properties. They are believed to inhibit inflammatory mediators and pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazolidinediones may inhibit key enzymes involved in metabolic pathways or inflammatory responses.
- Receptor Modulation : These compounds can interact with nuclear receptors or G-protein coupled receptors (GPCRs), influencing gene expression related to metabolism and inflammation.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a critical aspect of their anticancer activity.
Study 1: Antimicrobial Screening
A recent study evaluated various thiazolidinedione derivatives for their antimicrobial activity against pathogenic bacteria. Among the tested compounds, those structurally similar to (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione exhibited moderate to high activity against Gram-positive and Gram-negative bacteria .
Study 2: Cytotoxicity Evaluation
Another investigation focused on the cytotoxic effects of thiazolidinedione derivatives on human cancer cell lines. The results indicated that certain derivatives showed IC50 values lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer agents .
Study 3: Mechanistic Insights
Research into the mechanism of action revealed that thiazolidinediones could activate apoptotic pathways through both intrinsic and extrinsic signaling mechanisms. This dual action enhances their effectiveness as anticancer agents .
Q & A
Q. Table 1: Comparative Synthesis Conditions for Thiazolidinedione Derivatives
| Parameter | Method A (Ethanol Reflux) | Method B (DMF/K₂CO₃) |
|---|---|---|
| Catalyst | Piperidine | Anhydrous K₂CO₃ |
| Reaction Time | 6 hours | 12 hours |
| Yield | 65% | 58% |
| Purity (HPLC) | 98% | 92% |
Q. Table 2: Biological Activity of Structural Analogs
| Analog Substituent | Antimicrobial (MIC, µg/mL) | Antidiabetic (IC₅₀, µM) |
|---|---|---|
| 4-Hydroxy-3-methoxy | 16 (S. aureus) | 18 (α-glucosidase) |
| 3-Chloro-4-methoxy | 8 (E. coli) | 22 (PPAR-γ) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
